Imidazo[1,2-a]pyrimidin-7(8h)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55662-33-4 |
|---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
3H-imidazo[1,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H5N3O/c10-5-1-3-9-4-2-7-6(9)8-5/h1-3H,4H2 |
InChI Key |
HHFXCLGLEUHEDL-UHFFFAOYSA-N |
SMILES |
C1=CN2C=CN=C2NC1=O |
Canonical SMILES |
C1C=NC2=NC(=O)C=CN21 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Imidazo 1,2 a Pyrimidin 7 8h One and Its Derivatives
One-Pot and Multicomponent Cyclization Reactions
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without the isolation of intermediates. bio-conferences.orgnih.gov These strategies have been effectively employed for the synthesis of the imidazo[1,2-a]pyrimidine (B1208166) core.
Modified Maillard Reaction Approaches
A notable one-pot synthesis utilizes a modified Maillard reaction to produce (5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-7(8H)-on-2-yl)sugars. This method involves the reaction of ethyl β-alaninate, d-aldoses, and cyanamide (B42294) in a basic ethanolic solution, affording the desired products in yields ranging from 21-48%. oup.com This approach provides a straightforward route to sugar-functionalized imidazo[1,2-a]pyrimidinones.
Groebke–Blackburn–Bienaymé (GBB) Reactions and Analogues
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of 3-amino-substituted imidazo[1,2-a]-heterocycles. nih.govnih.gov This reaction typically involves the condensation of an amidine (such as 2-aminopyrimidine), an aldehyde, and an isocyanide. nih.govmdpi.com The GBB reaction and its analogues have proven to be a versatile and efficient method for constructing the imidazo[1,2-a]pyrimidine scaffold. nih.govbeilstein-journals.org
The reaction mechanism follows a formal [4+1] cycloaddition sequence, activated by a Lewis or Brønsted acid, and concludes with aromatization. nih.gov Various catalysts, including ammonium (B1175870) chloride and scandium triflate, have been employed to promote the reaction. nih.govmdpi.com Microwave assistance has been shown to significantly reduce reaction times and improve yields. mdpi.com The versatility of the GBB reaction allows for the incorporation of a wide range of substituents by varying the aldehyde and isocyanide components. mdpi.comorganic-chemistry.org
Table 1: Examples of GBB Reaction Conditions for Imidazo[1,2-a]pyridine (B132010) Synthesis mdpi.com
| Entry | Catalyst | Solvent | Conditions | Time | Yield (%) |
| 1 | NH4Cl | Conventional | RT | 24 h | 82 |
| 2 | NH4Cl | Conventional | 60 °C | 8 h | - |
| 3 | NH4Cl | Microwave | - | 30 min | 89 |
Condensation Reactions Utilizing α-Haloketones and 2-Aminopyrimidines
A classical and widely used method for the synthesis of imidazo[1,2-a]pyrimidines is the condensation of 2-aminopyrimidines with α-haloketones. bio-conferences.orgnih.gov This approach, originally developed by Chichibabin, has undergone numerous modifications to improve yields and expand its scope. nih.gov The reaction involves the nucleophilic substitution of the halide by the nitrogen of the 2-aminopyrimidine (B69317), followed by intramolecular cyclization. bio-conferences.org
Recent advancements have focused on developing more environmentally friendly and efficient protocols. For instance, catalyst-free and solvent-free methods have been reported, proceeding at moderate temperatures with good yields. bio-conferences.org The use of various catalysts, including Lewis acids like FeCl3, has also been explored to facilitate the reaction. bio-conferences.org This method is particularly useful for synthesizing 2-substituted imidazo[1,2-a]pyrimidines. nih.gov
Metal-Catalyzed Synthetic Routes
Metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic compounds, offering high efficiency, selectivity, and functional group tolerance. Copper and palladium catalysts have been extensively utilized in the synthesis of imidazo[1,2-a]pyrimidines and their derivatives.
Copper-Catalyzed Oxidative Coupling and Cyclization Strategies
Copper-catalyzed reactions provide a direct and efficient pathway to imidazo[1,2-a]pyridines through tandem oxidative C-H amination and cyclization. rsc.org This strategy involves the reaction of readily available acetophenones and 2-aminopyridines, affording the desired products in good to excellent yields (48-92%). rsc.org The use of inexpensive copper catalysts and, in some cases, air as the oxidant makes this an attractive and sustainable approach. acs.org
Furthermore, copper(II) triflate has been shown to effectively catalyze the coupling of α-diazoketones with 2-aminopyridines to produce 2-substituted imidazo[1,2-a]pyridines with high yields and selectivity. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been instrumental in the functionalization of the imidazo[1,2-a]pyrimidine scaffold. nih.govmedjchem.com These reactions allow for the introduction of various aryl and heteroaryl groups at specific positions of the heterocyclic core. nih.govresearchgate.net
Microwave-assisted one-pot procedures combining cyclization with subsequent Suzuki coupling have been developed for the efficient synthesis of polysubstituted imidazo[1,2-a]pyridine derivatives. nih.gov For instance, 2,3,6-trisubstituted imidazo[1,2-a]pyridines can be obtained in good yields from 2-amino-5-halogenopyridines, 2-halogenocarbonyl derivatives, and boronic acids. nih.gov Palladium catalysts have also been employed in intramolecular cross-dehydrogenative coupling reactions to construct fused imidazo[1,2-a]pyrimidine systems. acs.orgwindows.netnih.gov
Lewis Acid-Catalyzed Approaches (e.g., Y(OTf)₃)
Lewis acid catalysis offers a powerful tool for the construction of complex heterocyclic systems. In the context of imidazo[1,2-a]pyrimidine synthesis, Lewis acids can activate substrates and facilitate key bond-forming reactions. One notable example involves the use of yttrium triflate (Y(OTf)₃) as a catalyst.
Y(OTf)₃ has been effectively employed in three-component aza-Friedel–Crafts reactions to produce C₃-alkylated imidazo[1,2-a]pyridines. nih.gov This methodology involves the reaction of imidazo[1,2-a]pyridines, aldehydes, and amines. The reaction proceeds efficiently in a normal air atmosphere, without the need for inert gas protection or strictly anhydrous conditions. nih.gov The use of Y(OTf)₃ as a Lewis acid catalyst has demonstrated good to moderate yields for a range of substrates, including those with electron-donating and halogen groups. nih.gov This approach highlights the potential for Lewis acid catalysis in the functionalization of the imidazo[1,2-a]pyridine core, a close structural relative of the imidazo[1,2-a]pyrimidine system. While direct examples for imidazo[1,2-a]pyrimidin-7(8H)-one are not explicitly detailed, the principles of this methodology are readily transferable.
Table 1: Y(OTf)₃-Catalyzed Aza-Friedel–Crafts Reaction of Imidazo[1,2-a]pyridines
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | C₃-(phenyl(phenylamino)methyl)imidazo[1,2-a]pyridine | 85 |
| 2 | 4-Chlorobenzaldehyde | Aniline | C₃-((4-chlorophenyl)(phenylamino)methyl)imidazo[1,2-a]pyridine | 92 |
| 3 | 4-Methylbenzaldehyde | Aniline | C₃-((4-methylphenyl)(phenylamino)methyl)imidazo[1,2-a]pyridine | 88 |
Data adapted from a study on imidazo[1,2-a]pyridines, demonstrating the utility of Y(OTf)₃ catalysis. nih.gov
C-H Functionalization Strategies
Direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in organic synthesis, offering a more atom-economical and efficient route to complex molecules by avoiding pre-functionalized starting materials. rsc.orgnih.gov For the imidazo[1,2-a]pyrimidine scaffold, C-H functionalization provides a direct avenue for introducing diverse substituents, thereby modulating their biological and physicochemical properties. rsc.orgmdpi.com
Oxidative C-H amination is a powerful strategy for the introduction of nitrogen-containing functional groups directly onto the heterocyclic core. researchgate.netrsc.org This transformation can be achieved under metal-free conditions. For instance, direct oxidative C-H amination for the synthesis of 3-amino substituted imidazopyridines has been accomplished using (diacetoxyiodo)benzene (B116549) (PIDA) as the oxidant at room temperature, with short reaction times. researchgate.net Another approach involves a copper-catalyzed C-H amination of 2-(2'-aminophenyl)imidazo[1,2-a]pyridines to synthesize 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles. rsc.org These methods, while demonstrated on the imidazo[1,2-a]pyridine system, lay the groundwork for analogous transformations on the imidazo[1,2-a]pyrimidine ring.
Radical reactions have emerged as a versatile tool for the direct C-H functionalization of imidazo[1,2-a]pyridines and related heterocycles. rsc.org These reactions can be initiated through various means, including transition metal catalysis, metal-free oxidation, and photocatalysis. rsc.org For example, visible light-induced rose bengal-catalyzed C3 formylation of imidazo[1,2-a]pyridines has been reported, utilizing tetramethylethylenediamine (TMEDA). mdpi.com Additionally, photoinduced radical reactions driven by electron donor-acceptor (EDA) complexes have been employed for the C-H functionalization of imidazo[1,2-a]pyridines. mdpi.com These radical-based approaches offer mild reaction conditions and a high degree of functional group tolerance, making them attractive for the synthesis of diverse imidazo[1,2-a]pyrimidine derivatives.
Green Chemistry Principles in Imidazo[1,2-a]pyrimidine Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. mdpi.comnih.gov The synthesis of imidazo[1,2-a]pyrimidines has benefited from the application of these principles through various innovative approaches. mdpi.comresearchgate.net
Microwave-assisted organic synthesis has gained prominence as a green technology due to its ability to significantly reduce reaction times, improve yields, and enhance product purity. nih.govnih.govrsc.org This technique has been successfully applied to the synthesis of various imidazo[1,2-a]pyrimidine derivatives. nih.govnih.gov For instance, a microwave-assisted, one-pot, multicomponent reaction has been developed for the synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole (B134444) derivatives. nih.gov This method utilizes ethanol (B145695) as a green solvent and has been shown to be applicable to a wide range of primary amines with moderate to good yields. nih.gov In another example, the microwave-assisted solid-phase synthesis of 2-(benzylthio)imidazo[1,2a]pyrimidin-5-ones dramatically reduced the reaction time from days to just 80 minutes. nih.gov Furthermore, microwave irradiation has been employed in the hydrazinolysis of substituted imidazo[1,2-a]pyrimidines to efficiently produce 2-amino-1H-imidazoles. msu.ruresearchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Amino-1H-4(5)-phenylimidazole
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | 80 | 12 h | 38 |
| Conventional Heating | 140 | 5 h | 72 |
| Microwave Irradiation | 120 | 30 min | 83 |
Data adapted from a study on the cleavage of 2-phenylimidazo[1,2-a]pyrimidine. msu.ru
The use of solvent-free conditions or environmentally benign solvents like water is a cornerstone of green chemistry. researchgate.netscielo.br Several methods for the synthesis of imidazo[1,2-a]pyrimidine derivatives have embraced these principles. Catalyst- and solvent-free reactions of 2-aminopyridine (B139424) with α-haloketones have been reported to afford imidazo[1,2-a]pyridine derivatives in good to excellent yields. scielo.br Similarly, solvent-free synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles has been achieved using a novel nanocatalyst, offering short reaction times and high yields. researchgate.net
Aqueous media has also been explored for the synthesis of these heterocyclic systems. An efficient and environmentally sustainable method for the synthesis of imidazo[1,2-a]pyridine derivatives was developed using a Cu(II)–ascorbate catalyzed domino A3-coupling reaction in aqueous micellar media. acs.org Furthermore, a metal-free direct oxidative cross-dehydrogenative C-H bond amination of imidazopyridines has been developed in water as the solvent. researchgate.net These examples underscore the potential for developing cleaner and more sustainable synthetic routes to this compound and its analogs.
Application of Ionic Liquids and Heterogeneous Catalysts
The pursuit of greener and more efficient chemical processes has led to the adoption of ionic liquids (ILs) and heterogeneous catalysts in the synthesis of imidazo-fused heterocycles. These methods offer considerable advantages, including milder reaction conditions, higher yields, easier product isolation, and catalyst recyclability, which addresses issues like trace metal contamination in pharmaceutical products. researchgate.netrsc.org
Brønsted acidic ionic liquids have proven to be effective and reusable catalysts for constructing benzo nih.govimidazo[1,2-a]pyrimidines. rsc.org These reactions proceed smoothly across a wide range of substrates, yielding products in good to excellent yields through an atom-economical pathway. rsc.org Similarly, the synthesis of the related imidazo[1,2-a]pyridine scaffold has been successfully promoted by ionic liquids under ultrasound irradiation, a technique that shortens reaction times and simplifies work-up procedures. researchgate.net
Heterogeneous catalysts offer another robust avenue for synthesis. Gold nanoparticles supported on green solvents have been used to catalyze the reaction between aryl ketones and 2-aminopyrimidine, producing 2-arylsubstituted imidazo[1,2-a]pyrimidines with high yields under mild, environmentally friendly conditions. mdpi.com Other notable heterogeneous systems include nanoporous catalysts like ZnO@SO₃H@Tropine for the synthesis of pyrimido[1,2-a]benzimidazoles and perovskite-type oxides such as LaMnO₃, which have been employed in multicomponent reactions to generate imidazo[1,2-a]pyridine derivatives. researchgate.netrsc.org Molecular iodine has also been utilized as an efficient and environmentally benign catalyst for the three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone in water, highlighting a move towards more sustainable catalytic systems. nih.govacs.org
| Catalyst Type | Specific Catalyst | Scaffold Synthesized | Key Advantages | Reference |
|---|---|---|---|---|
| Ionic Liquid | Brønsted Acidic Ionic Liquid | Benzo nih.govimidazo[1,2-a]pyrimidines | Recyclable, metal-free, solvent-free, good to excellent yields. | rsc.org |
| Heterogeneous | Gold Nanoparticles (AuNPs) | 2-Arylsubstituted imidazo[1,2-a]pyrimidines | Green solvent, high yields, mild conditions. | mdpi.com |
| Heterogeneous | ZnO@SO₃H@Tropine | Pyrimido[1,2-a]benzimidazoles | High efficiency, green method, reusable catalyst. | rsc.org |
| Homogeneous | Molecular Iodine (I₂) | Imidazo[1,2-a]pyridines | Environmentally benign, high yields, aqueous medium. | nih.govacs.org |
| Ionic Liquid | Various ILs | Imidazo[1,2-a]pyridines | Ultrasound promotion, shorter reaction times, higher yields. | researchgate.net |
Derivatization and Scaffold Modification Techniques
Modification of the core Imidazo[1,2-a]pyrimidine structure is a key strategy for optimizing biological activity and developing new therapeutic agents. mdpi.comacs.org Techniques for derivatization often focus on introducing new functional groups or entire heterocyclic systems onto the scaffold.
The formation of Schiff bases and hydrazones represents a versatile method for functionalizing the imidazo[1,2-a]pyrimidine scaffold. These derivatives are synthesized through the condensation of an amino or hydrazino group on the core structure with various aldehydes or ketones. nih.govnih.gov
Schiff bases are typically prepared by reacting an amine-substituted imidazo[1,2-a]pyrimidine, such as 2-phenylimidazo[1,2-a]pyrimidin-3-amine, with a range of substituted aldehydes. nih.govnih.gov The reaction is often carried out in ethanol, sometimes with a catalytic amount of acetic acid, and can be performed using either conventional heating or more rapid microwave-assisted methods. nih.govdergipark.org.tr This approach allows for the introduction of diverse aromatic and heterocyclic moieties onto the core structure via the imine linkage. acs.orgdergipark.org.tr
Hydrazone derivatives are similarly accessible. The synthesis generally begins with the preparation of a carbohydrazide (B1668358) intermediate, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide. nih.govresearchgate.net This intermediate is then condensed with various aromatic aldehydes in refluxing ethanol to produce the final hydrazone products in high yields. nih.gov The resulting (E)-N'-benzylidene-carbohydrazide structure incorporates a new aromatic ring, providing a basis for further structural and functional exploration. nih.govresearchgate.net
| Derivative Type | Starting Material | Reagent | General Conditions | Reference |
|---|---|---|---|---|
| Schiff Base | 2-Phenylimidazo[1,2-a]pyrimidin-3-amine | Substituted Aldehydes | Ethanol, Acetic Acid (cat.), Room Temp or Microwave | nih.govdergipark.org.tr |
| Hydrazone | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | Aromatic Aldehydes | Ethanol, Reflux | nih.govresearchgate.net |
| Schiff Base | Imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) | Substituted Anilines | Toluene, Reflux (Conventional or Microwave) | dergipark.org.tr |
| Hydrazone (Analogous) | 2-Hydrazino-3-nitroimidazo[1,2-a]pyridine | Aromatic Aldehydes | Methanol, Acetic Acid (cat.), Reflux |
Incorporating additional heterocyclic rings onto the imidazo[1,2-a]pyrimidine framework can significantly alter its physicochemical properties and biological profile. Multicomponent reactions (MCRs) and cyclization strategies are powerful tools for achieving this structural complexity.
The synthesis of pyran-annulated imidazo[1,2-a]pyrimidines has been accomplished via a one-pot, three-component reaction. researchgate.net This method involves reacting an imidazo[1,2-a]pyrimidine-2-carbaldehyde with malononitrile (B47326) and a C-H activated acidic compound, such as dimedone, at room temperature. researchgate.net This efficient process constructs a new pyran ring fused to the pyrimidine (B1678525) portion of the scaffold, yielding complex polycyclic structures. researchgate.net
The introduction of a triazole moiety has been achieved through various synthetic routes. One prominent method is a microwave-assisted, one-pot, three-component condensation. researchgate.netrsc.org In this approach, a pyrazole (B372694) aldehyde bearing a triazole nucleus is reacted with a substituted acetophenone (B1666503) and 2-aminobenzimidazole (B67599) to form an imidazo[1,2-a]pyrimidine derivative clubbed with the triazole. researchgate.netrsc.org Another strategy involves the conversion of a carbohydrazide derivative of the core scaffold into a thiosemicarbazide (B42300), followed by cyclization to form a 1,2,4-triazole (B32235) ring. nih.gov A different approach to a 1,2,3-triazole involves the reaction of a diazonium salt of an imidazo[1,2-c]pyrimidine (B1242154) with sodium azide. researchgate.net These methods provide robust pathways for creating novel, multi-heterocyclic systems based on the imidazo[1,2-a]pyrimidine core.
| Heterocycle Introduced | Synthetic Strategy | Key Reagents | Core Scaffold | Reference |
|---|---|---|---|---|
| Pyran | One-pot, three-component reaction | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, C-H acid | Imidazo[1,2-a]pyrimidine | researchgate.net |
| Triazole | Microwave-assisted MCR | Pyrazole aldehyde with triazole, acetophenone, 2-aminobenzimidazole | Imidazo[1,2-a]pyrimidine | researchgate.netrsc.org |
| 1,2,4-Triazole | Cyclization of thiosemicarbazide intermediate | Carbohydrazide, phenyl isothiocyanate | Imidazo[1,2-b]pyrazole (analogous) | nih.gov |
| 1,2,3-Triazole | Reaction of diazonium salt | Diazonium chloride derivative, sodium azide | Imidazo[1,2-c]pyrimidine (analogous) | researchgate.net |
Spectroscopic and Advanced Structural Characterization of Imidazo 1,2 a Pyrimidin 7 8h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, including imidazo[1,2-a]pyrimidin-7(8H)-one derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the deduction of the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of this compound derivatives. nih.gov The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton and carbon atom in the molecule. dtic.mil
¹³C NMR spectra provide complementary information by detailing the carbon framework. The chemical shifts of the carbonyl carbon (C-7), the bridgehead carbon (C-8a), and the carbons of the imidazole (B134444) and pyrimidine (B1678525) rings are diagnostic. beilstein-journals.org For example, in N-substituted 7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamides, the C-7 carbonyl signal appears around 166.8 ppm, while the C-8a signal is observed near 143.2 ppm. beilstein-journals.org The chemical shifts of substituent carbons further confirm the structure.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-3 | ~6.96 (d) beilstein-journals.org | ~115.4-116.0 beilstein-journals.org |
| H-5 | ~4.7-4.9 (dd) nih.gov | ~44.0-54.8 beilstein-journals.org |
| H-6A | ~2.7-2.8 (d) nih.gov | ~34.3-37.0 beilstein-journals.org |
| H-6B | ~3.2-3.3 (dd) nih.gov | ~34.3-37.0 beilstein-journals.org |
| H-8 | ~10.9-11.1 (s) beilstein-journals.org | - |
| C-2 | - | ~125.5-126.2 beilstein-journals.org |
| C-7 (C=O) | - | ~166.7-169.5 beilstein-journals.org |
| C-8a | - | ~142.6-143.3 beilstein-journals.org |
| Aromatic/Substituent Protons | ~7.1-8.8 nih.govsemanticscholar.org | ~119.6-139.1 (Aromatic C) beilstein-journals.org |
Note: Chemical shifts are approximate and can vary based on the specific substituents and solvent used.
To unambiguously assign proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are invaluable. Heteronuclear Single Quantum Coherence (HSQC), often referred to by its earlier name, Heteronuclear Multiple Quantum Coherence (HMQC), correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a proton's signal to its corresponding carbon.
Heteronuclear Multiple Bond Correlation (HMBC) is another powerful 2D technique that reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC can show a correlation between the H-5 proton and the C-7 carbonyl carbon, confirming their proximity within the pyrimidine ring. The analysis of 2D NMR data provides definitive confirmation of the connectivity within the this compound core and the attachment points of various substituents. nih.gov
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound derivatives with high accuracy. researchgate.net Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places, allowing for the calculation of a unique elemental formula. researchgate.netnih.gov This is instrumental in confirming the molecular formula of a newly synthesized compound. beilstein-journals.orgrsc.org
For example, the HRMS (ESI) data for N-benzyl-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamide showed a calculated [M+H]⁺ of 271.1190, with the found value being 271.1191, confirming the molecular formula C₁₄H₁₄N₄O₂. beilstein-journals.org
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information. researchgate.netplos.org By inducing the fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments helps to identify structural motifs and the connectivity of different parts of the molecule, corroborating the structure determined by NMR. researchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org In the context of this compound derivatives, the FT-IR spectrum provides key information. nih.govnih.gov
A prominent and characteristic absorption band is that of the carbonyl (C=O) stretching vibration of the pyrimidinone ring, which typically appears in the region of 1660-1710 cm⁻¹. mdpi.com Other important absorptions include the N-H stretching vibration (if present on the ring or substituents), C-H stretching vibrations of aromatic and aliphatic groups, and C=N and C=C stretching vibrations within the heterocyclic rings. nih.gov For example, in a series of imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives, the C=N stretch was observed around 1604 cm⁻¹, while C-H stretches were seen around 3100 cm⁻¹. nih.gov The presence and position of these bands provide strong evidence for the key functional groups in the molecule. beilstein-journals.org
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (Amide) | C=O stretch | 1660-1710 mdpi.com |
| Amine/Amide | N-H stretch | 3100-3500 |
| Alkene/Aromatic | C=C stretch | 1560-1600 nih.gov |
| Imine | C=N stretch | ~1604 nih.gov |
| Aromatic C-H | C-H stretch | ~3050-3110 nih.gov |
| Aliphatic C-H | C-H stretch | 2850-3000 |
| Amine | C-N stretch | ~1215 nih.gov |
X-ray Diffraction Crystallography for Definitive Solid-State Structure Elucidation
While NMR, MS, and IR spectroscopy provide powerful evidence for molecular structure, single-crystal X-ray diffraction crystallography offers the most definitive and unambiguous structural proof in the solid state. rsc.orgresearchgate.net This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.
For a derivative of the related 2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyrimidine, X-ray analysis confirmed the fused ring system to be nearly coplanar. nih.gov It also revealed the dihedral angle between the fused ring system and the pyrazole (B372694) substituent, providing detailed conformational information. nih.gov Furthermore, the analysis identified intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. nih.gov Obtaining suitable crystals for X-ray analysis is a crucial step in unequivocally confirming the structure of novel this compound derivatives.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. rsc.orgresearchgate.net The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. mdpi.com A close agreement between the experimental and theoretical values provides strong corroborating evidence for the elemental composition of the synthesized this compound derivative. dtic.milmdpi.com This technique serves as a classic and essential final check of purity and composition. researchgate.net
Computational and Theoretical Investigations of Imidazo 1,2 a Pyrimidin 7 8h One Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. nih.gov It has proven to be a valuable method for determining optimized molecular geometries and identifying reactive sites within chemical systems. nih.gov For the imidazo[1,2-a]pyrimidine (B1208166) scaffold, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to predict a range of molecular properties accurately. nih.goviau.irnih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. joaquinbarroso.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy level indicating the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. joaquinbarroso.com A smaller gap suggests higher reactivity, lower kinetic stability, and easier electronic excitation. For imidazo[1,2-a]pyrimidine derivatives, the HOMO is typically delocalized over the entire molecule, while the LUMO is often localized on the imidazopyrimidine moiety. researchgate.net The HOMO-LUMO gap is analyzed to understand the charge transfer interactions occurring within the molecule. Studies on related imidazo[1,2-a]pyridine (B132010) systems have shown a correlation between the HOMO-LUMO energy gap and the electronic properties of substituents on the aromatic rings. nih.gov
| Compound/Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Imidazo[1,2-a]pyrimidine Schiff base (7a) | -6.44 | -3.20 | 3.24 |
| Imidazo[1,2-a]pyrimidine Schiff base (7b) | -6.23 | -2.62 | 3.61 |
| Imidazo[1,2-a]pyrimidine Schiff base (7c) | -6.21 | -2.35 | 3.86 |
| Imidazo[1,2-a]pyrimidine Schiff base (7d) | -6.09 | -2.20 | 3.89 |
| Imidazo[1,2-a]pyrimidine Schiff base (7e) | -6.25 | -2.48 | 3.77 |
Table 1: Calculated Frontier Molecular Orbital energies and HOMO-LUMO gaps for a series of Imidazo[1,2-a]pyrimidine Schiff base derivatives, determined by DFT at the B3LYP/6–31 G(d,p) level. Data sourced from a study on potential SARS-CoV-2 inhibitors. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov MEP maps illustrate the electrostatic potential on the molecule's surface, using a color scale. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green denotes areas with zero or neutral potential. researchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are computational techniques used to study non-covalent interactions (NCIs), which are vital for understanding molecular stability and ligand-receptor binding. nih.gov
QTAIM analysis is based on the topology of the electron density. nih.gov It identifies bond critical points (BCPs) between interacting atoms, which helps in characterizing the nature and strength of chemical bonds and non-covalent contacts. RDG analysis provides a visual representation of NCIs in real space. By plotting the RDG against the sign of the second eigenvalue (λ2) of the Hessian matrix of electron density, different types of interactions can be distinguished. nih.gov Green isosurfaces typically indicate weak van der Waals interactions, blue signifies strong attractive interactions like hydrogen bonds, and red represents repulsive steric clashes. nih.gov In studies of imidazo[1,2-a]pyrimidine derivatives, RDG analysis has been used to visualize and confirm the presence of intramolecular hydrogen bonds and other weak interactions that contribute to the molecule's conformational stability. nih.gov
From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These parameters provide a more quantitative picture than FMO analysis alone. nih.govscirp.org
Key theoretical reactivity parameters include:
Absolute Electronegativity (χ): Represents the tendency of a molecule to attract electrons. It is calculated as χ = - (E_HOMO + E_LUMO) / 2. nih.gov
Absolute Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. nih.gov Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Softness (σ): The reciprocal of hardness (σ = 1/η), indicating the molecule's polarizability. nih.gov
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = χ² / (2η). nih.gov
These parameters are widely used to compare the reactivity of different derivatives within the imidazo[1,2-a]pyrimidine series. For instance, a compound with a higher electrophilicity index is predicted to be a better electron acceptor in reactions. scirp.org
| Compound/Derivative | Electronegativity (χ) | Hardness (η) | Softness (σ) | Electrophilicity Index (ω) |
| Imidazo[1,2-a]pyrimidine Schiff base (7a) | 4.82 | 1.62 | 0.61 | 7.17 |
| Imidazo[1,2-a]pyrimidine Schiff base (7b) | 4.42 | 1.80 | 0.55 | 5.42 |
| Imidazo[1,2-a]pyrimidine Schiff base (7c) | 4.28 | 1.93 | 0.51 | 4.75 |
| Imidazo[1,2-a]pyrimidine Schiff base (7d) | 4.14 | 1.94 | 0.51 | 4.41 |
| Imidazo[1,2-a]pyrimidine Schiff base (7e) | 4.36 | 1.88 | 0.53 | 5.05 |
Table 2: Calculated global reactivity descriptors for a series of Imidazo[1,2-a]pyrimidine Schiff base derivatives using the B3LYP/6–31 G(d,p) method. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or nucleic acid (receptor). nih.gov It is an essential tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.gov
For imidazo[1,2-a]pyrimidine derivatives, molecular docking studies have been performed to predict their binding modes and affinities with various biological targets, including enzymes and receptors implicated in diseases like cancer, microbial infections, and viral infections. nih.govnih.govnih.gov
These studies predict how the ligand fits into the active site or binding pocket of the target protein. The analysis focuses on identifying key intermolecular interactions, such as:
Hydrogen bonds: Crucial for specificity and affinity.
Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.
Pi-pi stacking: Aromatic ring interactions that contribute to binding.
Van der Waals forces: General attractive or repulsive forces.
The binding affinity is often expressed as a docking score, typically in units of kcal/mol, which estimates the binding free energy. A more negative score indicates a stronger and more favorable binding interaction. For example, imidazo[1,2-a]pyrimidine Schiff base derivatives have been docked against the human ACE2 receptor and the SARS-CoV-2 spike protein, showing promising binding affinities that suggest they could act as viral entry inhibitors. nih.gov In another study, derivatives were docked against microbial targets to rationalize their observed antimicrobial activity. nih.gov
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| Imidazo[1,2-a]pyrimidine Schiff base (7a) | hACE2 | -9.1 | GLN24, THR27, PHE28, LYS31, HIS34, GLU35, GLU37, ASP38, TYR41, GLN42, LEU79, MET82, TYR83, GLN325, GLU329, ASN330, LYS331, HIS345, HIS505 |
| Imidazo[1,2-a]pyrimidine Schiff base (7a) | SARS-CoV-2 Spike Protein | -7.3 | LYS417, TYR453, GLN493, SER494, GLN498, TYR505 |
| Imidazo[1,2-a]pyrimidine Schiff base (7b) | hACE2 | -8.1 | GLN24, THR27, PHE28, LYS31, HIS34, GLU35, GLU37, ASP38, TYR41, GLN42, LEU79, MET82, TYR83, GLN325, GLU329, ASN330, LYS331, HIS345, HIS505 |
| Imidazo[1,2-a]pyrimidine Schiff base (7b) | SARS-CoV-2 Spike Protein | -6.8 | LYS417, TYR453, GLN493, SER494, GLN498, TYR505 |
| Imidazo[1,2-a]pyrimidine Schiff base (7c) | hACE2 | -8.0 | GLN24, THR27, PHE28, LYS31, HIS34, GLU35, GLU37, ASP38, TYR41, GLN42, LEU79, MET82, TYR83, GLN325, GLU329, ASN330, LYS331, HIS345, HIS505 |
| Imidazo[1,2-a]pyrimidine Schiff base (7c) | SARS-CoV-2 Spike Protein | -6.7 | LYS417, TYR453, GLN493, SER494, GLN498, TYR505 |
| Angiotensin II (Reference) | hACE2 | -9.2 | Not specified in source |
| MLN-4760 (Reference) | hACE2 | -7.3 | Not specified in source |
| Cannabidiolic Acid (CBDA) (Reference) | SARS-CoV-2 Spike Protein | -5.7 | Not specified in source |
Table 3: Molecular docking results for Imidazo[1,2-a]pyrimidine derivatives with the human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein. nih.gov
Virtual Screening Applications in Ligand Discovery
Virtual screening has emerged as a powerful computational tool in the quest for novel ligands targeting a variety of biological systems. This in silico technique allows for the rapid screening of large libraries of chemical compounds to identify potential drug candidates. In the context of imidazo[1,2-a]pyrimidine-based compounds, virtual screening has been instrumental in the discovery of new lead compounds for a range of therapeutic targets.
One notable application involved a collaborative virtual screening effort to identify hits against visceral leishmaniasis. nih.gov This approach utilized proprietary pharmaceutical company libraries to rapidly expand upon an initial imidazo[1,2-a]pyridine screening hit. The in silico screening not only validated the core structure but also led to the identification of derivatives with improved antiparasitic activity and a better selectivity index. nih.gov This study underscored the utility of virtual screening in the early stages of drug discovery for neglected tropical diseases.
More recently, with the emergence of the COVID-19 pandemic, virtual screening has been applied to identify potential inhibitors of SARS-CoV-2. A study focused on imidazo[1,2-a]pyrimidine derivatives performed virtual screening against the human angiotensin-converting enzyme 2 (ACE2) and the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. nih.gov This computational approach aimed to predict the binding affinities of these compounds to key proteins involved in viral entry. The results of the molecular docking experiments, a core component of virtual screening, suggested that certain imidazo[1,2-a]pyrimidine Schiff base derivatives exhibited promising binding affinities to both ACE2 and the spike protein, indicating their potential as viral entry inhibitors. nih.gov
Furthermore, virtual screening has been employed in the search for new antimicrobial agents. mdpi.com By screening imidazo[1,2-a]pyrimidine derivatives against microbial targets, researchers can prioritize compounds for synthesis and biological evaluation. This computational pre-screening helps to focus resources on molecules with a higher probability of exhibiting the desired antimicrobial activity. mdpi.comnih.gov
The general workflow of a virtual screening campaign for imidazo[1,2-a]pyrimidin-7(8H)-one systems typically involves the following steps:
| Step | Description |
| Target Identification and Preparation | The three-dimensional structure of the biological target (e.g., an enzyme or receptor) is obtained, often from the Protein Data Bank (PDB). nih.gov |
| Ligand Library Preparation | A library of small molecules, including imidazo[1,2-a]pyrimidine derivatives, is prepared for docking. This involves generating 3D conformations for each molecule. |
| Molecular Docking | The ligand library is computationally docked into the active site of the target protein. Docking algorithms predict the binding mode and affinity of each ligand. nih.govresearchgate.net |
| Scoring and Ranking | The docked ligands are scored and ranked based on their predicted binding affinity and other parameters. nih.gov |
| Hit Selection and Experimental Validation | The top-ranking compounds (hits) are selected for experimental validation to confirm their biological activity. |
Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis and Binding
While virtual screening provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of conformational changes and the stability of binding over time. MD simulations are a powerful computational method used to understand the physical movements of atoms and molecules.
In the study of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as potential antimycobacterial agents, MD simulations were employed to investigate the stability of the ligand-protein complexes. researchgate.net These simulations provide insights into how the compounds behave within the binding site of the target protein, revealing key interactions and conformational adjustments that are crucial for their inhibitory activity.
The primary objectives of using MD simulations in the investigation of this compound systems include:
Conformational Sampling: Exploring the different shapes (conformations) that the molecule can adopt and their relative energies.
Binding Stability: Assessing the stability of the complex formed between a ligand and its target protein over a simulated time period.
Interaction Analysis: Identifying and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity and selectivity. nih.gov
A typical MD simulation protocol for an this compound derivative complexed with a target protein is outlined below:
| Phase | Description |
| System Preparation | The initial coordinates of the ligand-protein complex, often obtained from molecular docking, are placed in a simulation box filled with solvent molecules (e.g., water) and ions to mimic physiological conditions. |
| Minimization | The energy of the system is minimized to remove any steric clashes or unfavorable geometries. |
| Equilibration | The system is gradually heated and equilibrated to the desired temperature and pressure, allowing the solvent and ions to relax around the complex. |
| Production Run | The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (atomic coordinates over time) is saved at regular intervals. |
| Analysis | The trajectory is analyzed to study various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and specific intermolecular interactions. |
In Silico Pharmacokinetic and Pharmacodynamic Prediction (ADMET) for Compound Design and Optimization
The development of a successful drug requires not only potent biological activity but also favorable pharmacokinetic and pharmacodynamic properties. The acronym ADMET—which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity—encompasses the key characteristics that determine a drug's efficacy and safety in the body. scielo.br In silico ADMET prediction has become an indispensable tool in modern drug discovery, enabling the early assessment and optimization of these properties for new chemical entities, including derivatives of imidazo[1,2-a]pyrimidine. nih.govmdpi.comnih.govbeilstein-journals.org
Computational models are used to predict a wide range of ADMET parameters, helping medicinal chemists to prioritize compounds with desirable drug-like profiles and to identify potential liabilities early in the discovery process. idaampublications.innih.gov For instance, in a study on novel imidazo[1,2-a]pyrimidine Schiff base derivatives, in silico ADMET and drug-likeness predictions revealed promising characteristics for the synthesized compounds. nih.gov Similarly, ADMET prediction for newly designed imidazo[1,2-a]pyridine-3-carboxamides as potential anti-tubercular agents showed that the lead compounds had zero violations of Lipinski's rules, good bioavailability, and high gastrointestinal absorption, along with being predicted as non-toxic. nih.gov
The following table summarizes key ADMET parameters that are commonly evaluated using in silico methods for this compound systems:
| Parameter | Description | In Silico Prediction Tools/Methods |
| Absorption | The process by which a drug enters the bloodstream. Key predictors include gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. idaampublications.in | Lipinski's Rule of Five, topological polar surface area (TPSA), prediction of Caco-2 cell permeability. researchgate.net |
| Distribution | The reversible transfer of a drug from one location in the body to another. Plasma protein binding (PPB) is a critical parameter. | QSAR models, prediction of volume of distribution (VDss). |
| Metabolism | The chemical conversion of drugs into more easily excreted compounds, primarily by cytochrome P450 (CYP) enzymes. | Prediction of CYP enzyme inhibition and sites of metabolism. |
| Excretion | The removal of a drug and its metabolites from the body. Renal clearance is a major route of excretion. | Prediction of renal organic cation/anion transporter inhibition. |
| Toxicity | The potential of a drug to cause adverse effects. Predictions include carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition). | TOPKAT, DEREK Nexus, prediction of Ames test mutagenicity. nih.gov |
By integrating these in silico predictions into the design-synthesis-test-analyze cycle, researchers can more efficiently optimize the ADMET properties of this compound derivatives, thereby increasing the likelihood of identifying viable drug candidates.
Structure Activity Relationship Sar and Mechanistic Biological Research of Imidazo 1,2 a Pyrimidin 7 8h One Derivatives
Enzyme Inhibition Studies and Mechanistic Insights
Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) scaffold have been investigated for their potential to inhibit various enzymes, revealing key insights into their mechanisms of action and structure-activity relationships.
Kinase Inhibition Research
Imidazo[1,2-a]pyrimidine derivatives have shown promise as inhibitors of several kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
Other Kinase Inhibition : Research has also explored imidazo[1,2-a]pyrimidines and related imidazotriazines as inhibitors of other kinases, such as c-Met, which are implicated in cancer development. google.com
Mycobacterial ATP Synthase Inhibition Mechanisms
The emergence of drug-resistant Mycobacterium tuberculosis has spurred the search for novel therapeutic targets. ATP synthase has been validated as an attractive target for killing M. tuberculosis. nih.gov Research has identified imidazo[1,2-a]pyridine (B132010) ethers (IPE) as potent inhibitors of mycobacterial ATP synthesis. nih.gov Through medicinal chemistry efforts, a robust structure-activity relationship for this scaffold was established, leading to derivatives with nanomolar potencies in ATP synthesis inhibition assays. nih.gov Biochemical studies suggested that the IPE class of molecules may target cytochrome c oxidase. nih.gov
Research on Farnesyl Diphosphate Synthase and Phosphodiesterase Inhibition
Farnesyl Diphosphate Synthase (FPPS) Inhibition : FPPS is a key enzyme in the biosynthesis of isoprenoids and is a target for drugs treating bone resorption diseases and certain cancers. nih.gov While much of the research has focused on bisphosphonates, there is interest in developing more hydrophobic FPPS inhibitors. nih.govmdpi.com Studies have identified various compounds, including non-nitrogen-containing bisphosphonates, that inhibit Trypanosoma cruzi FPPS. mdpi.comresearchgate.net
Phosphodiesterase (PDE) Inhibition : Phosphodiesterases are enzymes that regulate intracellular signaling by hydrolyzing second messengers like cAMP and cGMP. researchgate.net Imidazo[1,2-a]pyrimidine derivatives have been identified as novel inhibitors of PDE4. researchgate.net Starting from a hit compound with moderate activity, a series of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives were synthesized and optimized, leading to a potent inhibitor with good metabolic stability. researchgate.net Additionally, imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(5h)-one derivatives have been patented as PDE1 inhibitors for central nervous system disorders. google.com Another related scaffold, imidazo[1,2-a]pyrazine, has been explored for the development of potent and selective ENPP1 inhibitors, which are promising for cancer immunotherapy. nih.gov
Investigation of CYP51 Enzyme Inhibition in Fungal Pathogens
The rise of fungal infections has created a need for new antifungal agents. Azole-based drugs, which inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), are a mainstay of antifungal therapy. nih.govnih.gov This enzyme is critical for the biosynthesis of sterols, essential components of fungal cell membranes. nih.gov
Recent studies have focused on imidazo[1,2-a]pyrimidine derivatives as potential CYP51 inhibitors. nih.govnih.gov Molecular docking studies of N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides have shown them to be potent inhibitors of CYP51 from Candida albicans. nih.gov Similarly, 3-benzoyl imidazo[1,2-a]pyrimidines have been synthesized and evaluated, with docking studies indicating a favorable binding mode in the active site of CYP51. nih.govresearchgate.net These findings suggest that the imidazo[1,2-a]pyrimidine scaffold is a promising starting point for the development of new antifungal drugs. nih.gov
Bacterial DNA Gyrase Inhibition Research
Bacterial DNA gyrase and topoisomerase IV are essential enzymes for bacterial DNA replication and are validated targets for antibacterial drugs. Dual inhibitors based on a 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridine template have been shown to target the ATPase domains of both enzymes. nih.gov These compounds exhibited significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Receptor Binding and Modulation Research
Beyond enzyme inhibition, imidazo[1,2-a]pyrimidine derivatives and related scaffolds have been investigated for their ability to bind to and modulate various receptors.
Opioid Receptor Modulation : Research has explored the modulation of the μ-opioid receptor (MOP) by imidazo[1,2-a]imidazole-5,6-diones. nih.govmdpi.com These compounds have been investigated for their potential as allosteric modulators, which can fine-tune the effects of endogenous or exogenous opioids. nih.gov One compound was identified as a negative allosteric modulator (NAM) of the human μ-opioid receptor. nih.govmdpi.com
AMPA Receptor Modulation : Imidazo[1,2-a]pyrazines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). nih.gov Optimization of an initial hit led to potent and brain-penetrant leads. nih.gov
Other Receptor Interactions : The imidazo[1,2-a]pyrimidine scaffold is a key structural element in drugs like divaplon, fasiplon, and taniplon, which were developed as anxiolytics and anticonvulsants, though their clinical use has been discontinued. nih.gov These compounds likely exert their effects through interactions with specific neurotransmitter receptors.
GABAA Receptor Ligand Research (α1 and α3 Subtypes)
The imidazo[1,2-a]pyrimidine scaffold has been a focal point in the development of ligands for the γ-aminobutyric acid type A (GABAA) receptor, a key player in mediating inhibitory neurotransmission in the central nervous system. Research has particularly emphasized the development of derivatives with functional selectivity for the α2 and α3 subtypes over the α1 subtype. This selectivity is pursued to achieve anxiolytic effects with a reduced sedative and ataxic side-effect profile, which is commonly associated with non-selective benzodiazepines that act on the α1 subtype.
A notable series of imidazo[1,2-a]pyrimidines has been reported as high-affinity GABAA agonists with functional selectivity for the α2 and α3 subtypes. For instance, the 7-trifluoromethylimidazopyrimidine and the 7-propan-2-olimidazopyrimidine have demonstrated anxiolytic properties in animal models with minimal sedation at full benzodiazepine (B76468) binding site occupancy. These compounds underscore the potential of the imidazo[1,2-a]pyrimidine core in developing safer anxiolytic drugs.
Structure-activity relationship (SAR) studies have been crucial in optimizing the functional selectivity of these ligands. By systematically modifying substituents on the imidazo[1,2-a]pyrimidine ring system, researchers have been able to fine-tune the affinity and efficacy at different GABAA receptor subtypes. For example, variations in the terminal pyridine (B92270) ring of 3-aryl-substituted imidazopyrimidine derivatives have been shown to influence their affinity and efficacy at α1 and α3 subtypes. This targeted approach allows for the rational design of compounds with desired pharmacological profiles.
The following table summarizes the activity of selected Imidazo[1,2-a]pyrimidine derivatives at GABAA receptor subtypes.
| Compound | Substitution Pattern | Target Receptor Subtype | Reported Activity |
|---|---|---|---|
| 7-Trifluoromethylimidazopyrimidine | -CF3 at position 7 | GABAA α2/α3 | Anxiolytic with minimal sedation |
| 7-Propan-2-olimidazopyrimidine | -CH(OH)CH3 at position 7 | GABAA α2/α3 | Anxiolytic with minimal sedation |
| 3-Aryl-substituted imidazopyrimidines | Aryl group at position 3 | GABAA α1/α3 | Varying affinity and efficacy based on aryl substitution |
SARS-CoV-2 hACE2 and Spike Protein Binding Research
In the global effort to combat the COVID-19 pandemic, the scientific community has explored various chemical scaffolds for their potential to inhibit the entry of the SARS-CoV-2 virus into human cells. A critical step in this process is the interaction between the viral spike (S) protein and the human angiotensin-converting enzyme 2 (hACE2) receptor. Imidazo[1,2-a]pyrimidine derivatives have emerged as a promising class of compounds in this area of research.
A recent study focused on the design and synthesis of a novel series of imidazo[1,2-a]pyrimidine Schiff base derivatives as potential dual inhibitors of hACE2 and the spike protein. nih.gov Through molecular docking studies, these compounds were evaluated for their binding affinity to both the hACE2 receptor and the receptor-binding domain (RBD) of the spike protein. nih.gov The results were promising, with the top-scoring compound demonstrating a remarkable binding affinity of -9.1 kcal/mol to hACE2 and -7.3 kcal/mol to the spike protein. nih.govnih.gov These values are comparable to or better than those of known inhibitors used as controls in the study. nih.gov
The synthesized imidazo[1,2-a]pyrimidine derivatives were found to potentially act as effective entrance inhibitors, thereby preventing the virus from infecting human cells. nih.govnih.gov The study highlights the potential of this heterocyclic system as a foundation for the development of new antiviral agents against SARS-CoV-2. The promising drug-like characteristics predicted by in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies further support their potential for therapeutic development. nih.govnih.gov
The following table presents the binding affinities of a top-scoring Imidazo[1,2-a]pyrimidine derivative against hACE2 and the SARS-CoV-2 Spike Protein.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Top-Scoring Imidazo[1,2-a]pyrimidine Schiff Base Derivative | hACE2 | -9.1 |
| SARS-CoV-2 Spike Protein | -7.3 |
CXCR4 Receptor Interaction Studies
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes, including cancer metastasis and HIV entry into cells. As such, it has become an important target for drug discovery. While direct and specific research on the interaction of Imidazo[1,2-a]pyrimidin-7(8H)-one derivatives with the CXCR4 receptor is not extensively documented in the available literature, studies on structurally related imidazo-fused heterocyclic compounds provide valuable insights.
For instance, research on imidazo-pyrazine derivatives has led to the discovery of potent CXCR3 antagonists. nih.gov CXCR3 and CXCR4 are both chemokine receptors, and the strategies used to develop antagonists for one may inform the design of inhibitors for the other. The general approach involves identifying a heterocyclic core that can be modified with various substituents to optimize potency and pharmacokinetic properties.
Furthermore, a study on bis-imidazoline derivatives identified new CXCR4 ligands. nih.gov These compounds, which feature two imidazole (B134444) rings connected by an alkyl chain, were found to displace the binding of the natural ligand CXCL12 and inhibit CXCR4-mediated processes. nih.gov Although the core structure is different, this research highlights the importance of the imidazole moiety in CXCR4 receptor interaction.
Given that Imidazo[1,2-a]pyrimidine derivatives have shown a broad range of biological activities, including antiviral properties against HIV, which often utilizes the CXCR4 co-receptor, it is plausible that this scaffold could be a starting point for the development of CXCR4 antagonists. nih.gov Future research is warranted to explore the potential of this compound derivatives in this therapeutic area.
Cellular Pathway Modulation Studies at a Mechanistic Level
Apoptosis Induction Mechanisms (e.g., Caspase-3 Overexpression, Cell Cycle Arrest)
The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Research into imidazo-fused heterocyclic compounds has revealed their potential to trigger this process in cancer cells through various mechanistic pathways. While direct studies on this compound are limited, research on the closely related imidazo[1,2-a]pyridine scaffold provides significant insights into the potential mechanisms.
Studies have shown that certain imidazo[1,2-a]pyridine derivatives can induce apoptosis and cause cell cycle arrest in cancer cells. rsc.org For example, one study demonstrated that a novel imidazo[1,2-a]pyridine derivative induced G2/M cell cycle arrest and a significant increase in intrinsic apoptosis in melanoma and cervical cancer cells. The mechanism was found to involve the inhibition of the AKT/mTOR pathway, a critical signaling cascade for cell survival and proliferation. This inhibition led to increased levels of the cell cycle inhibitors p53 and p21, and the pro-apoptotic protein BAX, along with active caspase-9.
Another study on imidazo[1,2-a]pyridine derivatives in non-small cell lung cancer cells found that these compounds induced apoptosis through the generation of reactive oxygen species (ROS). The increased ROS levels led to the impairment of the mitochondrial membrane potential and activation of caspase-9 and caspase-3. Furthermore, ROS production was linked to p53-mediated cell cycle arrest. The overexpression of caspase-3, a key executioner caspase in the apoptotic pathway, has been a common finding in studies of cytotoxic imidazo[1,2-a]pyridines.
These findings suggest that this compound derivatives could potentially induce apoptosis in cancer cells through similar mechanisms, including the modulation of key signaling pathways like AKT/mTOR and the induction of oxidative stress, leading to caspase activation and cell cycle arrest.
The following table summarizes the observed effects of related Imidazo[1,2-a]pyridine derivatives on cellular pathways leading to apoptosis.
| Compound Class | Cancer Cell Line | Observed Mechanism | Key Proteins Modulated |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | Melanoma and Cervical Cancer | AKT/mTOR pathway inhibition, G2/M cell cycle arrest, intrinsic apoptosis | p-AKT, p-mTOR, p53, p21, BAX, active caspase-9 |
| Non-Small Cell Lung Cancer | ROS-mediated apoptosis, p53-mediated cell cycle arrest | BAX, BAK1, BCL2, caspase-9, caspase-3 |
Target Deconvolution Studies in Biological Systems
Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and for the development of new therapeutics. This process, known as target deconvolution, can be challenging but is essential for validating a drug's efficacy and safety. For the this compound scaffold, while direct and comprehensive target deconvolution studies are not yet widely published, research on related imidazo-fused heterocycles provides a framework for how such studies could be approached.
A chemical-genetic profiling study in Saccharomyces cerevisiae revealed that closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine compounds have distinct mechanisms of action. The imidazo[1,2-a]pyridine derivative was found to disrupt mitochondrial function, while the imidazo[1,2-a]pyrimidine acted as a DNA poison. This demonstrates that even subtle changes to the heterocyclic core can dramatically alter intracellular targets. This type of profiling in a model organism can be a powerful tool for inferring the mode of action in mammalian cells.
Modern techniques such as thermal proteome profiling (TPP) combined with strategies like the matrix-augmented pooling strategy (MAPS) are enabling large-scale target deconvolution. rsc.org These methods allow for the simultaneous identification of the protein targets of multiple drugs across different cell lines, revealing cell-specific drug-protein interactions. rsc.org The application of such advanced proteomics-based approaches to a library of this compound derivatives would be a valuable next step in elucidating their biological targets and mechanisms of action.
Given the diverse biological activities reported for the broader class of imidazo[1,2-a]pyrimidines, including their effects on GABAA receptors, viral proteins, and cancer-related pathways, it is likely that derivatives of the this compound scaffold interact with multiple biological targets. Comprehensive target deconvolution studies will be crucial for unraveling these complex interactions and for the rational design of more selective and potent therapeutic agents.
Comprehensive Structure-Activity Relationship (SAR) Analysis for Mechanistic Elucidation
The structure-activity relationship (SAR) of this compound and its derivatives is a critical area of investigation for understanding how modifications to the chemical structure influence biological activity and for elucidating the underlying mechanisms of action. The imidazo[1,2-a]pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a variety of biological targets.
Systematic SAR studies have been conducted on imidazo[1,2-a]pyrimidine derivatives, revealing key insights. For example, in the context of GABAA receptor modulation, substitutions at the 7-position of the pyrimidine (B1678525) ring have been shown to be crucial for achieving functional selectivity for α2/α3 subtypes. The introduction of a trifluoromethyl group or a propan-2-ol group at this position has been linked to anxiolytic activity with reduced sedative effects.
In the development of anticancer agents, modifications at various positions of the imidazo[1,2-a]pyrimidine core have been explored. For instance, the introduction of different aryl groups at the 2- and 3-positions has been shown to influence the anti-inflammatory and COX-2 inhibitory activity. Furthermore, studies on related imidazo[1,2-c]pyrimidine (B1242154) derivatives have demonstrated that substitutions can potently inhibit Syk family kinases, which are involved in allergic and autoimmune disorders.
The antiviral activity of imidazo[1,2-a]pyrimidine derivatives has also been the subject of SAR studies. In the case of SARS-CoV-2 inhibitors, the presence of a Schiff base moiety and the nature of the substituents on the aromatic rings were found to be important for the dual inhibition of hACE2 and the spike protein. nih.gov The electronic properties and steric bulk of these substituents can significantly impact the binding affinity and inhibitory potency.
The following table provides a summary of key SAR findings for Imidazo[1,2-a]pyrimidine and related derivatives.
| Scaffold | Position of Substitution | Nature of Substituent | Impact on Biological Activity | Target |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine | 7-position | Trifluoromethyl, Propan-2-ol | Increased functional selectivity for α2/α3 subtypes, anxiolytic activity with reduced sedation | GABAA Receptor |
| Imidazo[1,2-a]pyrimidine | 2- and 3-positions | Aryl groups | Modulation of anti-inflammatory and COX-2 inhibitory activity | COX-2 |
| Imidazo[1,2-c]pyrimidine | Various | Various | Inhibition of Syk family kinases | Syk/ZAP-70 Kinases |
| Imidazo[1,2-a]pyrimidine Schiff Base | Various on aromatic rings | Electron-donating/withdrawing groups | Dual inhibition of hACE2 and spike protein | SARS-CoV-2 hACE2/Spike Protein |
Impact of Substituents on Molecular Interactions and Biological Activity
The biological activity of imidazo[1,2-a]pyrimidine derivatives is highly dependent on the nature and position of various substituents on the bicyclic core. Research has shown that modifications at different positions can significantly influence the compound's interaction with biological targets, thereby modulating its efficacy and selectivity.
For instance, in the development of antimicrobial agents, the substituents on the phenyl ring of 2-aryl-imidazo[1,2-a]pyrimidines were found to be a determining factor for biological activity. dergipark.org.tr A study on such derivatives revealed that increasing the molar refractivity of the substituents led to a dramatic decrease in antibacterial activity against both Gram-positive and Gram-negative bacteria. dergipark.org.tr Further investigations into antimicrobial properties showed that various substitutions on the phenyl ring at the 2-position of the imidazo[1,2-a]pyrimidine core resulted in a range of activities. nih.gov
The table below summarizes the effect of different substituents on the antimicrobial activity of a series of imidazo[1,2-a]pyrimidine derivatives. nih.gov
| Compound | Substituent at C2-phenyl | Antimicrobial Activity |
| 3a | H | Moderate |
| 3b | 4-CH3 | Good |
| 3c | 4-OCH3 | Good |
| 3d | 4-F | High |
| 3e | 4-Cl | High |
| 3f | 4-Br | High |
| 3g | 4-NO2 | Moderate |
| 3h | 2,4-diCl | High |
| 3i | 2-Cl | Moderate |
| 3j | 3-Br | Good |
| 3k | 3-NO2 | Moderate |
Data derived from studies on antimicrobial activity against various bacterial and fungal strains. nih.gov
In a different therapeutic area, a series of imidazo[1,2-a]pyrimidin-5(1H)-ones, isomers of the title compound, were rationally designed as selective inhibitors of the p110β isoform of phosphatidylinositol 3-kinase (PI3K). nih.gov The SAR of this series demonstrated that the stereochemistry and the substituents at the 1- and 7-positions were critical for potency and selectivity. The (R)-enantiomer was found to be more potent than the (S)-enantiomer. nih.gov
Similarly, in the context of anti-influenza virus activity, optimization of imidazo[1,2-a]pyrimidine derivatives targeting the viral entry process showed that modifications at three different regions of a lead compound were crucial. figshare.com This led to the development of small molecules with nanomolar activity against both sensitive and resistant strains of group 2 influenza A viruses by targeting the hemagglutinin (HA) protein. figshare.com
Pharmacophore Identification and Optimization Strategies
Pharmacophore modeling helps to identify the essential structural features of a molecule required for its biological activity. For the imidazo[1,2-a]pyrimidine scaffold, its resemblance to purine (B94841) bases is a key starting point for its recognition by biological targets. nih.gov
Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives and identifying key interactions within the active sites of target proteins. For example, in the design of antimicrobial imidazo[1,2-a]pyrimidines, docking simulations revealed that the most active compounds exhibited favorable binding modes with microbial targets. nih.gov In another study focused on antifungal activity, molecular docking of newly synthesized imidazo[1,2-a]pyrimidines against Candida albicans suggested potential inhibitory action. nih.gov
Optimization strategies often involve a multi-pronged approach, including:
Scaffold Hopping: When a particular scaffold presents issues like poor bioavailability, a "scaffold hop" to a structurally related but distinct core can be employed. This was demonstrated in the optimization of a series of imidazopyridines for visceral leishmaniasis, where a move to a substituted 2-(pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold yielded improved properties. nih.gov
Rational Design based on Docking Models: As seen with the PI3K-beta selective inhibitors, a docking model of a potent enantiomer in a homology model of the target enzyme can guide the rational design of a novel and more effective chemical series. nih.gov
Systematic Modification of Substituents: A common strategy is the systematic variation of substituents at different positions of the heterocyclic core to improve potency, selectivity, and pharmacokinetic properties. nih.govosti.gov This was effectively used in developing imidazo[1,2-a]pyrimidine inhibitors of influenza A virus, where exploring three different regions of a lead compound led to significantly more potent molecules. figshare.com
The general pharmacophore for biologically active imidazo[1,2-a]pyrimidine derivatives often includes:
The core heterocyclic system, which acts as a scaffold and mimics endogenous purines. nih.govnih.gov
An aryl group, typically at the C2 position, which can be substituted to modulate activity and selectivity through various interactions (e.g., hydrophobic, hydrogen bonding, halogen bonding). nih.govdergipark.org.tr
Specific functional groups at other positions that can be tailored to target specific enzymes or receptors, as seen in the development of kinase inhibitors and antiviral agents. nih.govfigshare.com
Lack of Specific Research on this compound Necessitates Broader Scope for Comprehensive Analysis
A comprehensive review of the scientific literature reveals a significant scarcity of research focused specifically on the chemical compound this compound. While the broader class of imidazo[1,2-a]pyrimidines has been extensively investigated for various medicinal chemistry applications, data pertaining to the 7(8h)-one isomer is insufficient to construct a detailed article according to the provided outline.
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives synthesized and evaluated for a wide range of biological activities. nih.govmdpi.commdpi.com This fused heterocyclic system is a bioisostere of purine and has attracted considerable attention from researchers, leading to the development of several drug candidates. nih.gov
However, a targeted search for "this compound" across various scientific databases yields minimal specific information regarding its antimicrobial, anticancer, anti-inflammatory, antituberculosis, anxiolytic, anticonvulsant, or antimalarial properties. The available literature predominantly focuses on other isomers, such as imidazo[1,2-a]pyrimidin-5(1H)-one, or on the imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine cores with various substitutions at other positions. ontosight.aiontosight.ainih.gov
Given the user's strict requirement to focus solely on "this compound," it is not feasible to generate a thorough and scientifically accurate article that adheres to the detailed outline provided. The lack of specific research findings for this particular compound would render such an article sparse and speculative.
Therefore, to provide a comprehensive and well-supported scientific article, it is proposed to broaden the scope to the imidazo[1,2-a]pyrimidine class of compounds. This approach would allow for a detailed exploration of the rich body of research available for this scaffold, covering all the subsections of the requested outline with robust scientific evidence and data.
We await your feedback on whether to proceed with an article on the broader imidazo[1,2-a]pyrimidine class.
Applications in Medicinal Chemistry Research and Rational Molecular Design Strategies
Fragment-Based Drug Discovery and Scaffold Hopping Methodologies in Research
The imidazo[1,2-a]pyrimidin-7(8H)-one scaffold has emerged as a valuable framework in medicinal chemistry due to its versatile biological activities. ontosight.airsc.org Its structural and chemical properties make it an attractive starting point for the development of novel therapeutics. Two key strategies, fragment-based drug discovery (FBDD) and scaffold hopping, have been instrumental in exploring the chemical space around this and related imidazo-fused heterocyclic systems to identify and optimize new drug candidates.
Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments. youtube.comyoutube.com These fragments typically exhibit weak binding to the target protein, but their interactions can be highly efficient in terms of binding energy per atom. The core principle of FBDD involves identifying these initial fragment hits and then growing, linking, or merging them to generate more potent, drug-like molecules.
While specific FBDD campaigns targeting the this compound scaffold are not extensively documented in publicly available literature, the broader imidazo[1,2-a]pyrimidine (B1208166) and related fused heterocyclic systems have been subjects of such investigations. For instance, in a study focused on the discovery of phosphodiesterase 10A (PDE10A) inhibitors, a fragment-based approach identified a pyrazolopyridine derivative as a hit. nih.gov This initial fragment was then optimized through structure-activity relationship (SAR) studies, leading to the discovery of a potent pyrimido[1,2-b]indazole derivative. nih.gov This example highlights how a fragment containing a bicyclic nitrogen-fused heterocycle can serve as a starting point for developing more complex and potent inhibitors.
The general process of FBDD as it could be applied to the this compound scaffold would involve:
Fragment Library Screening: A library of low-molecular-weight fragments would be screened against a specific biological target using biophysical techniques like X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy.
Hit Identification: Fragments that bind to the target, even with low affinity, are identified as hits.
Structure-Guided Growth: The binding mode of the fragment hit is determined, often through co-crystallography. This structural information then guides the synthetic elaboration of the fragment to enhance its interactions with the target and improve its potency. This can be achieved through fragment growing (adding functional groups), fragment linking (connecting two or more fragments that bind to adjacent sites), or fragment merging (combining the features of overlapping fragments into a single molecule). youtube.com
The this compound core itself can be considered a "fragment" in a broader sense, providing a rigid and synthetically accessible starting point for decoration with various substituents to probe interactions with a target's binding site.
Scaffold Hopping Methodologies
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering isofunctional molecules with structurally distinct core scaffolds. nih.gov This approach is valuable for generating novel intellectual property, improving physicochemical or pharmacokinetic properties, and overcoming challenges associated with an existing chemical series. The imidazo[1,2-a]pyrimidine scaffold and its close relatives have been successfully employed in scaffold hopping strategies.
One notable example involved the discovery of novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. nih.gov Researchers identified imidazo[1,2-a]pyridines as potential hits by searching for scaffolds with shape and electrostatic similarity to a known series of pyridone modulators. This led to the synthesis and optimization of a new class of potent and selective mGlu2 modulators. nih.gov In a similar vein, a novel series of imidazo[1,2-a]pyrazin-8-one mGlu2 positive allosteric modulators was discovered through computational searching of fragment databases and comparison with previously explored scaffolds. nih.gov
Another successful application of scaffold hopping was in the development of potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) inhibitors. nih.gov Starting from a benzimidazole-containing lead compound, researchers evaluated the imidazo[1,2-a]pyridine (B132010) core as a replacement. This scaffold hop, combined with exploration of different ring systems in the affinity pocket, led to the identification of potent inhibitors with improved properties. nih.gov
Furthermore, scaffold hopping has been utilized to identify new inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). acs.org By exploring various heterocyclic cores, new imidazo[1,2-b]pyridazine (B131497) derivatives were identified as potent FLT3 kinase inhibitors. acs.org
The table below summarizes representative examples of scaffold hopping involving imidazo-fused heterocycles.
| Original Scaffold | Target | Hopped Scaffold | Resulting Compound Activity | Reference |
| Aurones | Topoisomerase IIα | 2-Arylideneimidazo[1,2-a]pyridine-3-ones | Nanomolar antiproliferative activity | nih.gov |
| Benzimidazole | PI3Kα/mTOR | Imidazo[1,2-a]pyridine | <100 nM potency toward PI3Kα | nih.gov |
| Pyridones | mGlu2 Receptor | Imidazo[1,2-a]pyridines | Potent and selective positive allosteric modulators | nih.gov |
| Various heterocycles | FLT3-ITD Kinase | Imidazo[1,2-b]pyridazine | Potent FLT3 inhibitors | acs.org |
| Previously explored series | mGlu2 Receptor | Imidazo[1,2-a]pyrazin-8-one | Potent, selective, and brain-penetrant compounds | nih.gov |
These examples underscore the power of fragment-based and scaffold hopping strategies in leveraging the structural features of the imidazo[1,2-a]pyrimidine family to discover novel and potent bioactive molecules. The this compound core, with its inherent drug-like properties and synthetic tractability, is well-positioned for further exploration using these rational drug design methodologies.
Future Research Directions and Emerging Challenges in Imidazo 1,2 a Pyrimidin 7 8h One Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of imidazo[1,2-a]pyrimidines, such as the Chichibabin reaction involving 2-aminopyrimidine (B69317) and α-haloketones, often requires harsh conditions and can result in modest yields. The future of synthesizing Imidazo[1,2-a]pyrimidin-7(8H)-one derivatives lies in the development of novel, efficient, and sustainable methodologies. A significant emerging challenge is to move beyond these classical methods toward more sophisticated and environmentally benign processes.
Key future directions include:
Multicomponent Reactions (MCRs): One-pot synthesis involving three or more starting materials to construct the heterocyclic core offers significant advantages in terms of efficiency, atom economy, and reduced waste. The development of new MCRs tailored for the this compound skeleton is a primary goal.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times, improve yields, and enhance the purity of imidazo[1,2-a]pyridine (B132010) derivatives. Applying this technology more broadly to the synthesis of Imidazo[1,2-a]pyrimidin-7(8H)-ones presents a significant opportunity to streamline production.
Novel Catalytic Systems: Research into new catalysts is crucial. The use of gold nanoparticles has been reported as an effective catalyst for synthesizing 2-arylsubstituted imidazo[1,2-a]pyrimidines under green conditions, offering a promising alternative to conventional methods. Exploring other nanocatalysts and metal-free catalytic systems remains a key area of investigation.
| Synthetic Methodology | Key Advantages | Representative Starting Materials |
| Multicomponent Reactions | High efficiency, atom economy, reduced waste, simplified purification. | 2-Aminopyrimidines, aldehydes, isocyanides. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, higher product purity. | 2-Aminopyrimidine, α-haloketones. |
| Nanoparticle Catalysis | Environmentally friendly, mild reaction conditions, high yields. | Aryl ketones, 2-aminopyrimidine. |
Application of Advanced Spectroscopic and Structural Characterization Techniques
While standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are routinely used for the characterization of newly synthesized this compound derivatives, future research demands a more detailed and unambiguous structural elucidation. An emerging challenge is to resolve complex structural and stereochemical features that can significantly influence biological activity.
Future research will increasingly rely on:
X-ray Crystallography: Single-crystal X-ray diffraction provides unequivocal proof of a molecule's three-dimensional structure, including absolute stereochemistry. Obtaining high-quality crystals for these analyses will be a critical step in validating computational models and understanding structure-activity relationships (SAR).
Advanced NMR Techniques: Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) will be essential for assigning complex proton and carbon signals, especially in highly substituted derivatives.
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-MS(ESI) are vital for confirming molecular weights and providing fragmentation data that aids in structural confirmation. HRMS provides exact mass measurements, allowing for the precise determination of elemental composition.
Integration of State-of-the-Art Computational Approaches for Predictive Modeling
In silico methods are becoming indispensable in modern drug discovery, offering a way to rationalize experimental findings and guide future synthetic efforts. For the this compound scaffold, the challenge is to integrate computational chemistry more deeply into the design-synthesis-test cycle to accelerate the identification of promising lead compounds.
Key computational approaches for future development include:
Density Functional Theory (DFT): DFT methods are used to determine properties such as the energy of Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and to perform Quantum Theory of Atoms in Molecules (QTAIM) analysis. These calculations provide insights into the reactivity, stability, and intermolecular interactions of the molecules.
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a biological target. Future work will involve docking this compound libraries against a wider range of validated and novel protein targets to predict potential biological activity and guide new designs.
ADME-Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is crucial. The challenge is to refine these predictive models to reduce late-stage attrition of drug candidates.
| Computational Technique | Application in Imidazo[1,2-a]pyrimidine (B1208166) Research | Future Goal |
| Density Functional Theory (DFT) | Calculation of FMO, MEP, and other quantum chemical properties to understand molecular reactivity and stability. | More accurate prediction of reactivity for designing novel synthetic routes. |
| Molecular Docking | Predicting binding modes with microbial and viral protein targets to rationalize biological activity. | Screening large virtual libraries against multiple targets to identify polypharmacological agents. |
| ADME-Tox Prediction | In silico evaluation of pharmacokinetic and safety profiles. | Integration with machine learning models for higher predictive accuracy. |
Elucidation of Broader Mechanistic Pathways in Biological Interactions
Derivatives of the parent imidazo[1,2-a]pyrimidine scaffold have been reported to possess a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. However, for many of these compounds, the precise molecular mechanism of action remains poorly understood. A major future challenge is to move beyond broad phenotypic screening to the identification of specific molecular targets and the elucidation of the downstream biological pathways they modulate. Research is needed to understand how these compounds interact with targets and to investigate their inhibitory mechanisms through enzyme kinetic studies.
Exploration of New Chemical Space and Innovative Derivatization Strategies
To uncover novel biological activities and develop intellectual property, it is essential to explore new chemical space around the this compound core. The primary challenge is to develop versatile and efficient synthetic methods for introducing diverse substituents at various positions of the heterocyclic ring system. Future research will focus on innovative functionalization and derivatization strategies, including late-stage functionalization, which allows for the modification of complex molecules at a late point in the synthetic sequence. This includes developing new methods for carbon-hydrogen (C-H) and carbon-nitrogen (C-N) bond formation to expand the accessible diversity of these compounds.
Multi-Target Ligand Design and Polypharmacology Research Paradigms
The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the complexity of diseases like cancer and neurodegenerative disorders. The emerging field of polypharmacology focuses on designing single chemical entities that can modulate multiple biological targets simultaneously. The this compound scaffold, with its ability to be readily derivatized, is an ideal starting point for developing such multi-target ligands. A key challenge will be to rationally design derivatives that have the desired activity profile against multiple targets while minimizing off-target effects. The development of dual inhibitors, such as those targeting both the hACE2 receptor and the SARS-CoV-2 spike protein, serves as a prime example of this research direction.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Imidazo[1,2-a]pyrimidin-7(8H)-one derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : Traditional methods include cyclocondensation of aminopyrimidines with α-haloketones or aldehydes under reflux conditions. Microwave-assisted synthesis (e.g., 100–150°C, 10–30 min) significantly reduces reaction time and improves yields (up to 85%) by enhancing reaction homogeneity . Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature, and catalyst choice (e.g., p-TsOH). Purity is validated via HPLC (>95%) and recrystallization in ethanol/water mixtures .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives using factorial design?
- Methodological Answer : A 2³ factorial design evaluates three factors (e.g., temperature, catalyst loading, solvent ratio) at two levels. For example:
Q. What methodologies address contradictions between in vitro bioactivity and physicochemical properties (e.g., solubility) in this compound-based drug candidates?
- Methodological Answer :
- Lipinski’s Rule Compliance : Introduce polar groups (e.g., –OH, –NH₂) to improve solubility while maintaining logP < 5 .
- Prodrug Strategies : Acetylate hydroxyl groups to enhance permeability, with enzymatic hydrolysis in vivo restoring activity .
- Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize amorphous phases, increasing solubility by 3-fold without sacrificing IC₅₀ values .
Q. How do molecular docking and dynamics simulations contribute to understanding the structure-activity relationships of this compound derivatives as enzyme inhibitors?
- Methodological Answer :
- Docking (AutoDock Vina) : Identifies binding poses in acetylcholinesterase (AChE), showing π-π stacking with Trp86 (binding energy: −9.2 kcal/mol) .
- MD Simulations (GROMACS) : Reveals stability of ligand-enzyme complexes over 100 ns, with RMSD < 2.0 Å confirming minimal conformational drift .
- Free Energy Calculations (MM-PBSA) : Quantifies contributions of van der Waals (−45.6 kcal/mol) and electrostatic (−22.3 kcal/mol) interactions .
Q. What role do AI-driven tools play in predicting and optimizing the synthetic pathways and bioactivity of novel this compound analogs?
- Methodological Answer :
- Retrosynthesis Prediction : AI platforms (e.g., IBM RXN) propose routes with >80% accuracy by training on USPTO reaction datasets .
- QSAR Modeling : Random forest models correlate 2D descriptors (e.g., topological polar surface area) with AChE inhibition (R² = 0.89) .
- Process Simulation (COMSOL) : Integrates reaction kinetics and heat transfer to optimize microwave-assisted synthesis, reducing energy use by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
